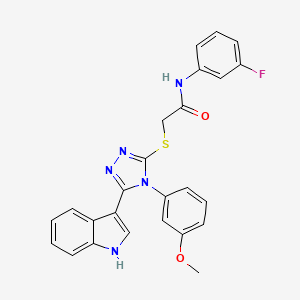
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are bioactive aromatic compounds that have found use in various clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in the development of new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of indole derivatives typically contains a benzopyrrole, which is aromatic in nature due to the presence of 10 π-electrons . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, they can be involved in Suzuki–Miyaura coupling, a type of cross-coupling reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . They are important heterocyclic compounds with broad-spectrum biological activities .Applications De Recherche Scientifique
Modification and Evaluation as PI3K Inhibitors
Compounds structurally related to the specified chemical, such as N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, exhibit significant anticancer effects due to their inhibition of PI3Ks and mTOR pathways. Modifications to these molecules, including the introduction of alkylurea moieties, have been shown to retain antiproliferative activity while dramatically reducing acute oral toxicity, suggesting their potential as potent anticancer agents with lower side effects (Xiao-meng Wang et al., 2015).
Antimicrobial Applications
Synthesis of novel acetamide derivatives, including those with indolinyl and arylimino groups, has demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. Such compounds can serve as a foundation for developing new antimicrobial agents, highlighting the importance of acetamide derivatives in addressing resistance issues (B. Debnath & S. Ganguly, 2015).
Radioligand Development for Imaging
Research involving acetamide derivatives, such as the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrates the critical role of these compounds in advancing diagnostic imaging techniques. These developments facilitate non-invasive imaging of disease progression and the evaluation of therapeutic interventions, underscoring the relevance of acetamide derivatives in biomedical research (F. Dollé et al., 2008).
Enzyme Inhibition for Therapeutic Targets
The synthesis and evaluation of acetamide derivatives for inhibitory activity against enzymes like carbonic anhydrase and cholinesterases have identified compounds with significant inhibitory potentials. These findings contribute to the development of drugs targeting various conditions, including glaucoma, Alzheimer's disease, and certain cancers, highlighting the therapeutic potential of these derivatives (N. Virk et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2S/c1-33-19-9-5-8-18(13-19)31-24(21-14-27-22-11-3-2-10-20(21)22)29-30-25(31)34-15-23(32)28-17-7-4-6-16(26)12-17/h2-14,27H,15H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAYQFPTYCHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2691124.png)
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2691126.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
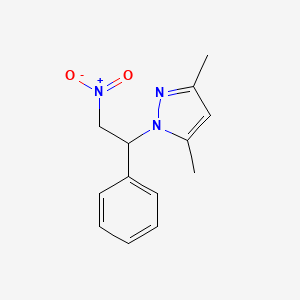
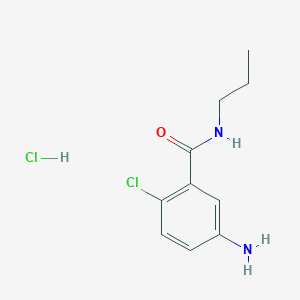
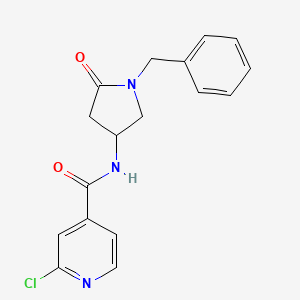
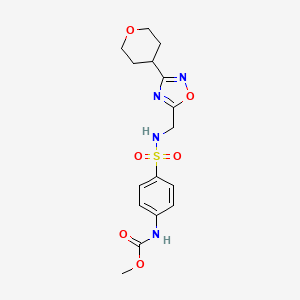
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2691134.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide](/img/structure/B2691137.png)
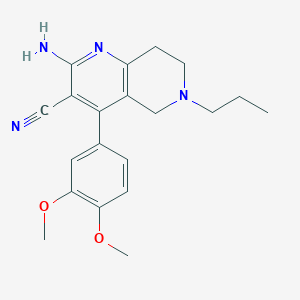
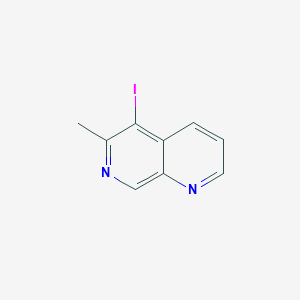
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)
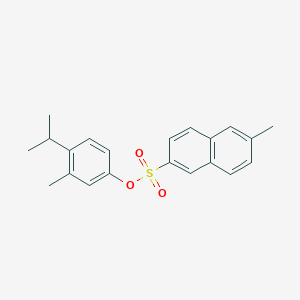
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)